molecular formula C21H22FN3O3S B2481400 2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-64-0

2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2481400
CAS No.: 901240-64-0
M. Wt: 415.48
InChI Key: QVVXMNJUDXQNPZ-UHFFFAOYSA-N
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Description

2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Novel Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds with potential antipsychotic properties, provides insight into the development of new therapeutic agents. These compounds, unlike traditional antipsychotics, do not interact with dopamine receptors, suggesting a unique mechanism of action. Their synthesis and pharmacological evaluation highlight a path for developing compounds with specific therapeutic profiles without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Anticancer Screening

A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds showcased their synthesis and evaluation against cancer cell lines. The structural and spectral features, analyzed through DFT calculations, along with their cytotoxic activities, underscore the role of chemical synthesis and molecular modeling in discovering potent anticancer agents (Abu-Melha, 2021).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is plausible that it could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to have antimicrobial activity, suggesting that it may interfere with bacterial cell division .

Pharmacokinetics

Its predicted properties suggest it may have a boiling point of 3238±270 °C, a density of 1199±006 g/cm3, and a vapor pressure of 0083-0522Pa at 20-50℃ . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown antimicrobial activity, suggesting that it may have a similar effect .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its predicted pKa of 12.97±0.10 suggests that it may exist primarily in its protonated form in physiological pH . This could influence its solubility, absorption, and interaction with its targets.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXMNJUDXQNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.